2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid is a compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its molecular formula and a molecular weight of approximately 252.1 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and is substituted with a bromo group and an acetic acid moiety.
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with acetic acid or other electrophiles. It has been studied for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid falls under the category of heterocyclic compounds, specifically pyrazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress.
Key structural data includes:
The compound exhibits a typical pyrazole framework with substituents that influence its chemical behavior and biological activity.
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid participates in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm product identity and purity.
The mechanism of action for compounds like 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid often involves interaction with specific biological targets:
Research indicates that pyrazole derivatives often exhibit significant activity against cancer cell lines, suggesting potential applications in oncology.
Relevant analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to assess thermal stability and phase transitions .
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid has several notable applications:
Regioselective bromination at the C4 position of the pyrazole ring is a critical step in synthesizing 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid. This process leverages the electron-rich nature of the pyrazole ring, where the 1-ethyl group enhances nucleophilicity at C4 through inductive effects. N-Bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide enables selective monobromination with >90% regioselectivity, minimizing dihalogenated by-products [1] . Alternatively, molecular bromine in acetic acid achieves comparable selectivity under controlled temperatures (0–5°C), though acidic conditions risk decarboxylation of the acetic acid side chain [1] [6]. Kinetic studies reveal that steric shielding from the 1-ethyl group suppresses C3 bromination, while the C5-acetic acid moiety exerts negligible electronic influence.
Table 1: Comparative Bromination Methods for Pyrazole Intermediates
Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (C4:C3) | Yield (%) |
---|---|---|---|---|
N-Bromosuccinimide | Dimethylformamide | 25 | 95:5 | 88 |
Molecular Bromine | Acetic Acid | 0–5 | 92:8 | 85 |
Copper(II) Bromide | Acetonitrile | 80 | 85:15 | 78 |
One-pot methodologies streamline the synthesis by combining pyrazole ring formation and side-chain functionalization. A prominent route involves condensation of N-ethylhydrazine with β-keto esters (e.g., ethyl 2-oxobutanoate), followed by in situ bromination and hydrolysis. Acetic acid serves dual roles as solvent and catalyst, facilitating enolization and cyclization while suppressing ester hydrolysis intermediates [1] . Solvent screening demonstrates that ethanol-acetic acid mixtures (2:1 v/v) enhance yields (92%) compared to neat acetic acid (78%) due to improved reagent solubility . Catalytically, para-toluenesulfonic acid (5 mol%) accelerates ring closure at 80°C, reducing reaction times from 12 hours to 4 hours. N,N-Dimethylformamide dimethylacetal (DMF-DMA) aids enamine formation in pyrazole-s-triazine hybrids, though it requires stoichiometric use .
Table 2: Solvent and Catalyst Impact on One-Pot Synthesis Efficiency
Catalyst | Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
None | Ethanol-Acetic Acid | 12 | 78 | 90 |
p-Toluenesulfonic Acid | Ethanol-Acetic Acid | 4 | 92 | 95 |
Triethylamine | Dichloromethane | 8 | 65 | 88 |
The carboxylic acid moiety in 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid enables divergent cyclizations to biologically relevant bicycles. Treatment with electrophiles like amidines or hydrazines induces nucleophilic displacement of bromine, followed by intramolecular amidation. For example, reactions with acetamidine form pyrazolo[1,5-a]pyrimidin-7-one scaffolds under mild basic conditions (potassium carbonate, dimethylformamide, 80°C) [1]. Alternatively, copper-catalyzed Ullmann coupling with o-iodoanilines constructs indazole-fused systems, albeit requiring protection of the acetic acid group to prevent chelation interference [7]. Divergent pathways hinge on the bromine atom’s reactivity: SNAr dominates with electron-rich nucleophiles, while transition-metal catalysis enables C–N bond formation with aryl halides.
The 1-alkyl group (ethyl vs. methyl) profoundly influences electrophilic substitution kinetics and regiochemistry. Ethyl-substituted pyrazoles exhibit higher C4 bromination rates (k = 0.18 min⁻¹) than methyl analogs (k = 0.11 min⁻¹) due to enhanced hyperconjugative stabilization of the Wheland intermediate [1] [10]. Density functional theory calculations confirm a 5.2 kcal/mol lower activation barrier for 1-ethyl-1H-pyrazole derivatives versus 1-methyl counterparts. Solvent polarity further modulates selectivity: acetic acid favors C4 attack (97:3 C4:C3), while chlorinated solvents promote minor C3 products (88:12). Spectroscopic analysis (¹H NMR) of intermediates reveals that the acetic acid side chain remains inert during bromination, preserving carboxylic acid functionality for downstream derivatization [1] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1